molecular formula C12H21NO3S B2394209 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide CAS No. 874788-34-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide

Cat. No.: B2394209
CAS No.: 874788-34-8
M. Wt: 259.36
InChI Key: SNGQZMYBKGOBAI-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H21NO3S and its molecular weight is 259.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Drug Design

Research on compounds with cyclopropane rings, such as the study by Ono et al. (2002), focuses on the conformational analysis of cyclopropane-containing NMDA receptor antagonists, suggesting that cyclopropane's structural feature is effective in designing biologically active molecules. This indicates potential applications in drug design and development, particularly in targeting neurological pathways and disorders (Ono et al., 2002).

Bioconjugation Methods

Christie et al. (2010) discuss the use of heterobifunctional cross-linkers for reversible conjugation, highlighting applications in nanotechnology, imaging, and drug delivery systems. This research underscores the significance of compounds with thiol- and amine-reactive chemistries in creating pH-labile linkages for controlled drug release and bioconjugation (Christie et al., 2010).

Renewable Polyamides and Green Chemistry

Türünç et al. (2012) explored the synthesis of fatty acid-derived amine functional monomers via thiol–ene reactions, leading to renewable polyamides. This work highlights the potential of cyclopropane and thiol-containing compounds in developing sustainable materials with adjustable thermal and solubility properties, contributing to green chemistry and material science advancements (Türünç et al., 2012).

Detoxification and Chemical Safety

Yang et al. (1990) studied the oxidative detoxification of phosphonothiolates, demonstrating the selective oxidation substrate characteristics of such compounds. This research could imply the usefulness of thiolan-containing compounds in chemical safety and detoxification processes, particularly for hazardous materials (Yang et al., 1990).

Metal Ion Extraction and Environmental Applications

Deratani and Sébille (1981) investigated the use of a thiol hydrophilic resin for metal ion extraction, suggesting applications in environmental cleanup and the recovery of valuable metals from aqueous solutions. This research points to the potential environmental applications of compounds with thiol functionalities in water treatment and metal recovery processes (Deratani & Sébille, 1981).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-9(2)7-13(12(14)10-3-4-10)11-5-6-17(15,16)8-11/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQZMYBKGOBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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